

Dlk-IN-1: A Technical Guide to a Selective MAP3K12 Inhibitor

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Compound of Interest

Compound Name: Dlk-IN-1

Cat. No.: B2626330

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This document provides a comprehensive technical overview of **Dlk-IN-1**, a selective, orally active, and blood-brain barrier-penetrable inhibitor of the Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12). DLK is a critical upstream regulator in neuronal stress pathways, and its inhibition is a promising therapeutic strategy for neurodegenerative diseases such as Alzheimer's disease.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Core Compound Characteristics

Dlk-IN-1 (also referred to as Compound 14 in some literature) is a potent small molecule inhibitor designed for high selectivity and central nervous system (CNS) penetration.[\[4\]](#)[\[5\]](#) Its development was driven by structure-based drug design to improve upon previous DLK inhibitors by enhancing kinase selectivity and metabolic stability.[\[4\]](#)[\[5\]](#) The compound has demonstrated efficacy in preclinical models, making it a valuable tool for studying DLK signaling and a potential lead for therapeutic development.[\[1\]](#)[\[4\]](#)

Quantitative Data Summary

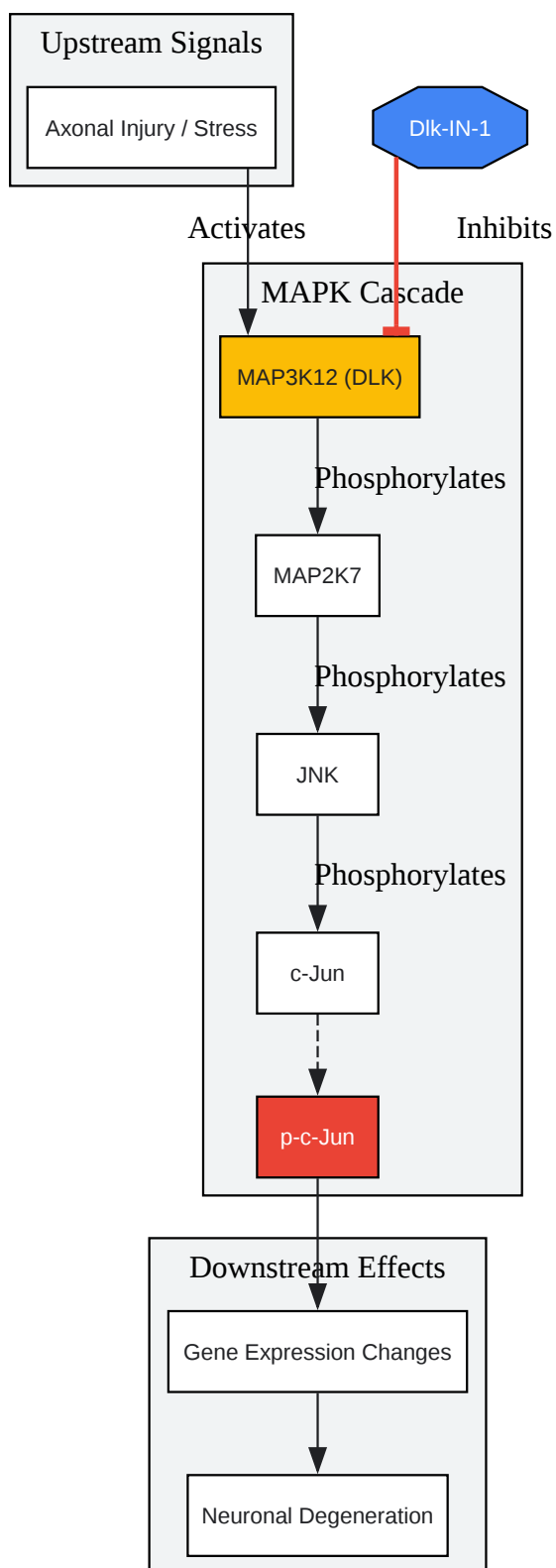
The inhibitory activity and biological effects of **Dlk-IN-1** have been quantified across various assays. The data below is compiled for ease of comparison.

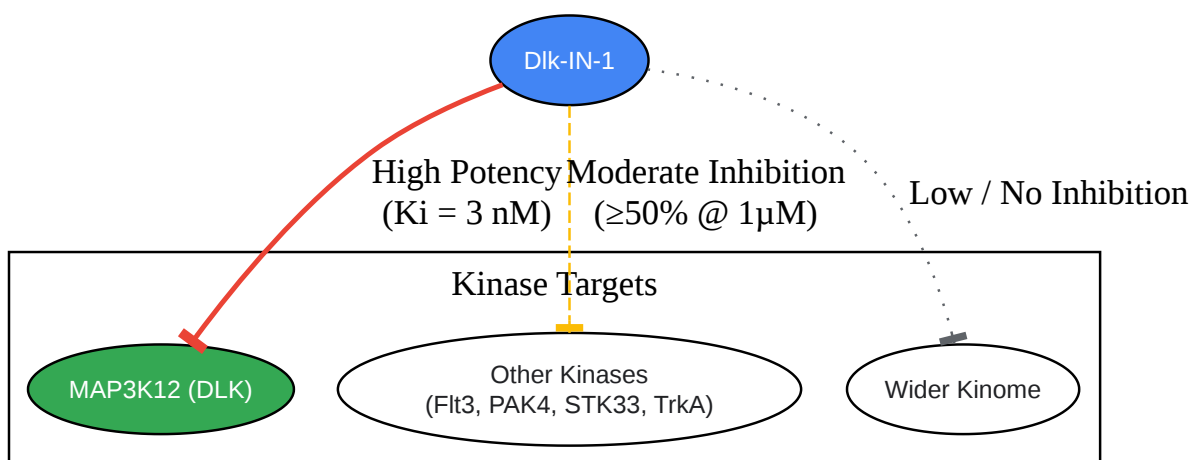
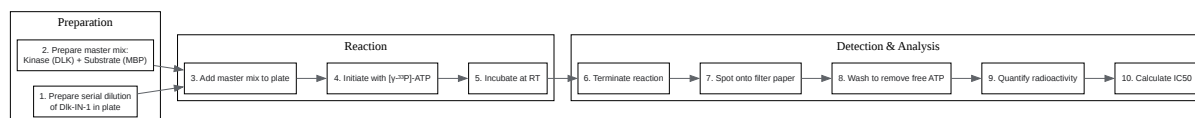
| Parameter | Value | Target/System | Description |
|-------------------------------------|------------------------|-------------------------|---|
| Binding Affinity (Ki) | 3 nM | DLK (MAP3K12) | Measures the binding affinity of Dlk-IN-1 to its primary target kinase.[1] |
| Axon Protection (EC ₅₀) | 0.574 µM | In vitro model | The effective concentration to achieve 50% of the maximal axon protection.[1] |
| Off-Target Inhibition | ≥50% at 1 µM | Flt3, PAK4, STK33, TrkA | Dlk-IN-1 shows inhibitory activity against a few other kinases at higher concentrations.[1] |
| In Vivo Efficacy | 15-50 mg/kg (p.o.) | PS2APP mouse model | Oral dosage that significantly reduces the phosphorylation of the downstream target c-Jun.[1] |
| In Vivo Tolerability | 25-75 mg/kg for 7 days | Sprague-Dawley rats | The compound is well-tolerated at effective doses in animal models.[1] |

Mechanism of Action and Signaling Pathway

MAP3K12 (DLK) is a key component of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular stress responses, apoptosis, and neuronal development.[2][6] In neurodegenerative contexts, the activation of DLK by external stress signals initiates a phosphorylation cascade.[3] DLK phosphorylates and activates downstream kinases MAP2K4 and MAP2K7, which in turn phosphorylate and activate JNK.[6] Activated JNK then translocates to the nucleus to phosphorylate transcription factors such as c-Jun, leading to changes in gene expression that can promote neuronal degeneration.[1][3]

Dlk-IN-1 exerts its effect by binding to the ATP-binding site of DLK, preventing the phosphorylation of its downstream substrates and thereby inhibiting the entire signaling cascade.^[2] This leads to a measurable reduction in the phosphorylation of c-Jun (p-c-Jun).^[1]





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